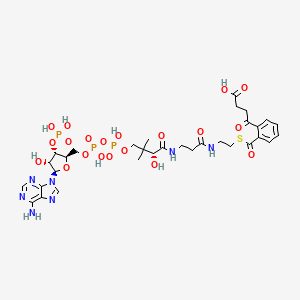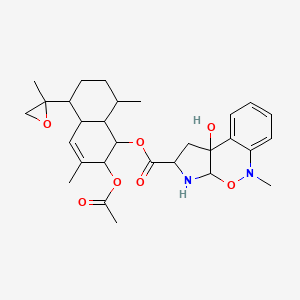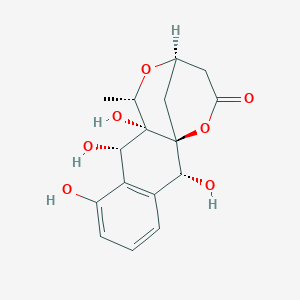
Alphitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alphitol is a natural product found in Alphitonia zizyphoides with data available.
Applications De Recherche Scientifique
Alphitolic Acid Synthesis and Pharmacological Properties
Alphitolic acid, a naturally occurring lupane type of pentacyclic triterpene, shows various pharmacological properties. Efficient synthesis methods have been developed for alphitolic acid, enabling its use in pharmacological research. Notably, synthesized triterpenes, including alphitolic acid, have demonstrated moderate inhibitory activity against rabbit muscle GPa, marking their potential in medicinal applications (Hao et al., 2009).
Alphitolic Acid in Inflammation and Neurodegeneration
Alphitonic acid has been identified as a potent anti-inflammatory agent. A study investigating the Australian Rainforest Tree Alphitonia petriei isolated alphitolic acid and revealed its significant anti-inflammatory activity. However, the study also noted considerable cytotoxicity, highlighting the need for careful application in therapeutic contexts (Raju et al., 2016).
Alphitolic Acid in Cancer Treatment
In the context of cancer treatment, alphitolic acid has been shown to induce apoptosis and autophagy in oral squamous cell carcinoma cells. This effect is partly mediated through a p53-dependent pathway, suggesting alphitolic acid's potential as an ingredient in functional food or dietary supplements for cancer prevention (Bai et al., 2015).
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C9H12O4/c1-13-9-7(11)4-6(2-3-10)5-8(9)12/h4-5,10-12H,2-3H2,1H3 |
Clé InChI |
GDGUXPASNWGBJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1O)CCO)O |
SMILES canonique |
COC1=C(C=C(C=C1O)CCO)O |
Synonymes |
3,5-dihydroxy-4-methoxy phenethyl alcohol alphitol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-5-[(S)-5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-oxazol-2-yl]-1H-indole](/img/structure/B1248604.png)
![3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248605.png)



![Benzo[b]thiophene-4-acetamide, N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-](/img/structure/B1248615.png)




